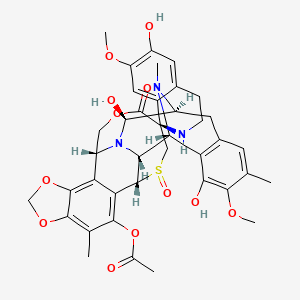
Trabectedine Impurity B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trabectedine Impurity B is a chemical compound related to trabectedin, a marine-derived alkaloid initially isolated from the Caribbean tunicate Ecteinascidia turbinata. Trabectedin is known for its anti-cancer properties and is used in the treatment of advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer . This compound is a byproduct formed during the synthesis of trabectedin and is of interest due to its potential biological activities and implications in the purity and efficacy of the final pharmaceutical product.
准备方法
The synthesis of Trabectedine Impurity B involves several complex chemical reactions. The synthetic routes for trabectedin include the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . These reactions are carried out under specific conditions to ensure the formation of the desired product. Industrial production methods for trabectedin and its impurities involve large-scale chemical synthesis with stringent control over reaction conditions to minimize the formation of impurities and ensure high purity of the final product .
化学反应分析
Trabectedine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
科学研究应用
Trabectedine Impurity B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the analysis and quality control of trabectedin . In biology, it is studied for its potential biological activities and interactions with cellular components . In medicine, understanding the formation and effects of impurities like this compound is crucial for developing safer and more effective pharmaceutical products .
作用机制
The mechanism of action of Trabectedine Impurity B is not as well-studied as that of trabectedin. it is believed to interact with DNA and cellular proteins in a manner similar to trabectedin . Trabectedin binds to the minor groove of DNA, interfering with cell division, genetic transcription processes, and DNA repair machinery . It also modulates the production of cytokines and chemokines by tumor and normal cells, affecting the tumor microenvironment . The molecular targets and pathways involved in the action of this compound are likely to be similar, although further research is needed to elucidate its specific effects .
相似化合物的比较
Trabectedine Impurity B can be compared with other similar compounds, such as trabectedin itself and related marine-derived alkaloids. Trabectedin is unique due to its complex chemical structure and multiple mechanisms of action, including DNA binding, transcriptional interference, and modulation of the tumor microenvironment . Similar compounds include ET-745, which lacks the carbinolamine moiety and is significantly less active than trabectedin . Other related compounds may include synthetic analogs designed to mimic the biological activities of trabectedin while minimizing its toxicity and side effects .
属性
分子式 |
C39H43N3O12S |
|---|---|
分子量 |
777.8 g/mol |
IUPAC 名称 |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24λ4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H43N3O12S/c1-16-9-20-10-22-37(46)42-23-13-51-38(47)39(21-12-25(49-5)24(44)11-19(21)7-8-40-39)14-55(48)36(30(42)29(41(22)4)26(20)31(45)32(16)50-6)28-27(23)35-34(52-15-53-35)17(2)33(28)54-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+,55?/m0/s1 |
InChI 键 |
UXTFBUVODQNPJE-MAKDMNOISA-N |
手性 SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
规范 SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5=O)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
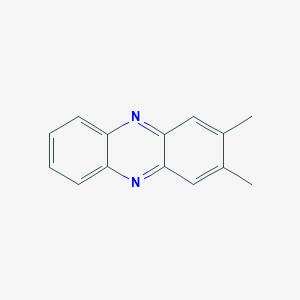

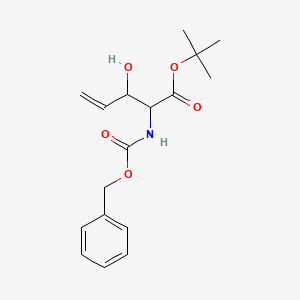
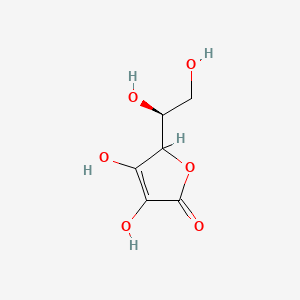

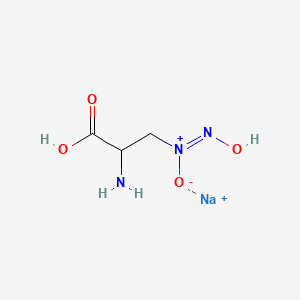
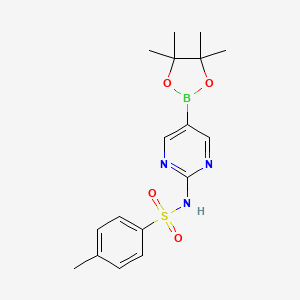
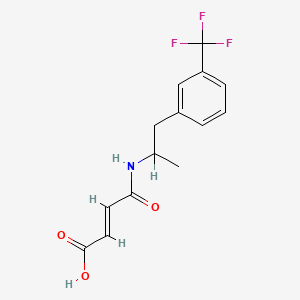
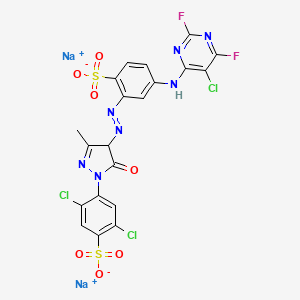
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
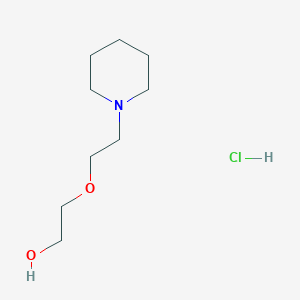
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
